molecular formula C17H17NO4S B2390047 3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)sulfamoyl]benzoic acid CAS No. 731797-76-5

3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)sulfamoyl]benzoic acid

Cat. No.: B2390047
CAS No.: 731797-76-5
M. Wt: 331.39
InChI Key: YNMDTZTUYCWFAX-UHFFFAOYSA-N
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Description

3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)sulfamoyl]benzoic acid is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is known for its unique structure, which combines a benzoic acid moiety with a tetrahydronaphthalenylsulfamoyl group.

Preparation Methods

The synthesis of 3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)sulfamoyl]benzoic acid typically involves several steps. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The general steps involve the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.

Chemical Reactions Analysis

3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)sulfamoyl]benzoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to changes in cellular processes and pathways, contributing to the compound’s therapeutic effects.

Comparison with Similar Compounds

3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)sulfamoyl]benzoic acid can be compared with other similar compounds, such as:

    Benzoic Acid Derivatives: These compounds share the benzoic acid moiety but differ in their substituents, leading to variations in their chemical and biological properties.

    Sulfonamide Compounds: These compounds contain the sulfonamide group and are known for their antibacterial and therapeutic properties.

The uniqueness of this compound lies in its combination of the tetrahydronaphthalenylsulfamoyl group with the benzoic acid moiety, which imparts distinct chemical and biological characteristics.

Properties

IUPAC Name

3-(1,2,3,4-tetrahydronaphthalen-1-ylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c19-17(20)13-7-3-8-14(11-13)23(21,22)18-16-10-4-6-12-5-1-2-9-15(12)16/h1-3,5,7-9,11,16,18H,4,6,10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMDTZTUYCWFAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NS(=O)(=O)C3=CC=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731797-76-5
Record name 3-[(1,2,3,4-tetrahydronaphthalen-1-yl)sulfamoyl]benzoic acid
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